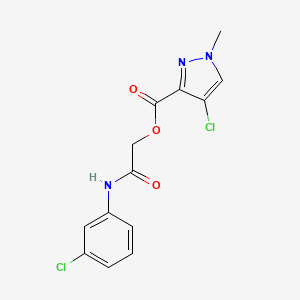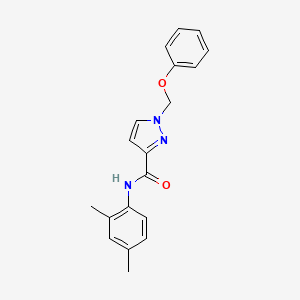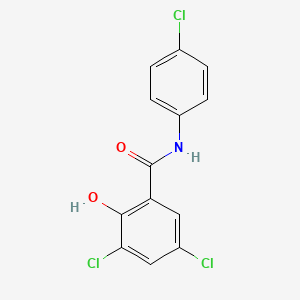
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carboxylate group: This step might involve esterification reactions.
Attachment of the 3-chloroanilino group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
2-(3-Chloroanilino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with different substituents.
4-Chloro-1-methyl-1H-pyrazole-3-carboxylate derivatives: Various derivatives with different biological activities.
Uniqueness
The uniqueness of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C13H11Cl2N3O3 |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
[2-(3-chloroanilino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-18-6-10(15)12(17-18)13(20)21-7-11(19)16-9-4-2-3-8(14)5-9/h2-6H,7H2,1H3,(H,16,19) |
InChI 键 |
LWJQIYMTHUIETP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
溶解度 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949381.png)
![N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949391.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949393.png)
![1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949400.png)
![3-[(Acetyloxy)methyl]-7-{[(2,4-difluorophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949407.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949415.png)

![2-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10949432.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10949433.png)
![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949441.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10949442.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10949452.png)
![2-(1,3-Benzodioxol-5-YL)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B10949453.png)

